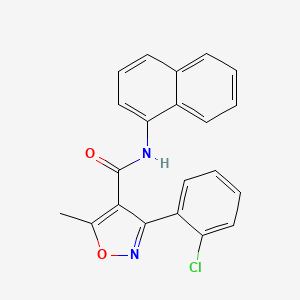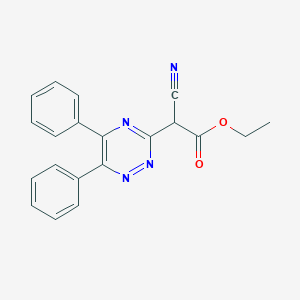![molecular formula C21H22N2O2S B3620013 1-(4-METHYLPIPERIDIN-1-YL)-2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ETHAN-1-ONE](/img/structure/B3620013.png)
1-(4-METHYLPIPERIDIN-1-YL)-2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ETHAN-1-ONE
Vue d'ensemble
Description
1-(4-METHYLPIPERIDIN-1-YL)-2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ETHAN-1-ONE is a complex organic compound that features a piperidine ring, an indole moiety, and a thiophene group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHYLPIPERIDIN-1-YL)-2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ETHAN-1-ONE likely involves multiple steps, including the formation of the piperidine ring, the indole moiety, and the thiophene group. Typical synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis or other methods.
Thiophene Group Introduction: Thiophene can be introduced through various coupling reactions.
Industrial Production Methods
Industrial production methods would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or thiophene moieties.
Reduction: Reduction reactions could target the carbonyl group or other functional groups within the molecule.
Substitution: Substitution reactions may occur at various positions on the piperidine, indole, or thiophene rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly in targeting specific receptors or enzymes.
Medicine
In medicine, such compounds might be explored for their therapeutic potential in treating various diseases, including neurological disorders or cancers.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action for 1-(4-METHYLPIPERIDIN-1-YL)-2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ETHAN-1-ONE would depend on its specific biological target. It might interact with receptors, enzymes, or other proteins, modulating their activity and leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-METHYLPIPERIDIN-1-YL)-2-[3-(BENZOYL)-1H-INDOL-1-YL]ETHAN-1-ONE
- 1-(4-METHYLPIPERIDIN-1-YL)-2-[3-(FURAN-2-CARBONYL)-1H-INDOL-1-YL]ETHAN-1-ONE
Uniqueness
The uniqueness of 1-(4-METHYLPIPERIDIN-1-YL)-2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ETHAN-1-ONE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-[3-(thiophene-2-carbonyl)indol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-15-8-10-22(11-9-15)20(24)14-23-13-17(16-5-2-3-6-18(16)23)21(25)19-7-4-12-26-19/h2-7,12-13,15H,8-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQDFUWHWMUKGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[methyl-(4-methylphenyl)sulfonylamino]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B3619933.png)

![N-(4-bromophenyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]benzamide](/img/structure/B3619963.png)
![(2E)-3-(2-METHOXYPHENYL)-N-{7-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}PROP-2-ENAMIDE](/img/structure/B3619968.png)
![N,N,4-trimethyl-2-{[3-(3-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B3619978.png)
![3,4-dichloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B3619986.png)
![methyl 3-[3-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]-2,5-dimethylpyrrol-1-yl]-2-methylbenzoate](/img/structure/B3619994.png)



![4-METHOXY-3-NITRO-N-[4-(4-TOLUIDINOSULFONYL)PHENYL]BENZAMIDE](/img/structure/B3620034.png)
![ethyl 4-(4-chlorophenyl)-2-[(ethoxycarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B3620040.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide](/img/structure/B3620044.png)
![N-(2-methoxy-4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-3-phenylpropanamide](/img/structure/B3620047.png)
